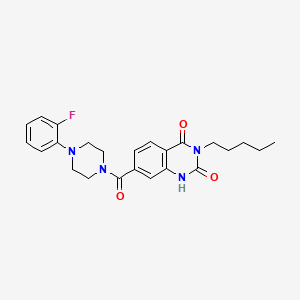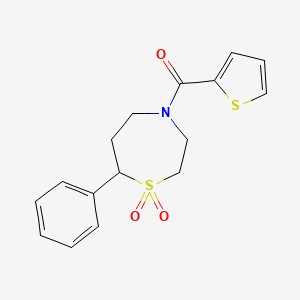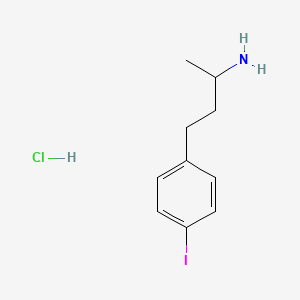![molecular formula C18H26N2O5S B2990968 2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid CAS No. 1396978-94-1](/img/structure/B2990968.png)
2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid is a useful research compound. Its molecular formula is C18H26N2O5S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Resolution and Syntheses of Stereoisomers
The optical resolution of mercaptosuccinic acid, a compound related in structure and synthesis to the given chemical, has led to the development of stereoisomers for scientific study. This process involves the use of resolving agents to yield optically pure compounds, which are crucial for understanding molecular interactions and properties. The synthesis of four stereoisomers from D- and L-cysteine and optically active bromosuccinic acid demonstrates the compound's utility in studying stereochemical outcomes and their biological implications (Shiraiwa et al., 1998).
Chemiluminescence in Synthetic Chemistry
The compound's derivatives have been explored for their chemiluminescent properties, providing insights into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes. This research is valuable for developing novel chemiluminescent probes and materials, which have broad applications in biochemical assays, imaging techniques, and sensor technology (Watanabe et al., 2010).
Ligand Design in Asymmetric Catalysis
The introduction of bulky alkyl groups in amino alcohol ligands, similar to the tert-butoxycarbonyl group, showcases the design principles in asymmetric catalysis. These ligands have been utilized to control enantioselectivity in chemical reactions, highlighting the compound's significance in synthesizing chiral molecules, which is fundamental in pharmaceutical research and material science (Jimeno et al., 2003).
Enantioselective Synthesis
The enantioselective synthesis of derivatives, including the (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, from enantiomerically enriched precursors demonstrates the compound's utility in preparing optically active intermediates. This work is critical for developing drugs and compounds with specific stereochemical configurations, which can significantly influence their biological activity and properties (Alonso et al., 2005).
Coupling Reagent for Organic Synthesis
The use of derivatives of the given compound as efficient coupling reagents for esterification, thioesterification, amidation, and peptide synthesis demonstrates its versatility in organic synthesis. These applications are pivotal in constructing complex organic molecules, peptides, and proteins, serving as a cornerstone in pharmaceutical development and material science (Thalluri et al., 2013).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2,3)25-17(24)20-14(16(22)23)11-26-12-15(21)19-10-9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFPERNQNWKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)NCCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)


![(4-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2990890.png)
![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)


![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)
![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)

![2-chloro-N-[4-(4-methylphenoxy)butyl]pyridine-4-carboxamide](/img/structure/B2990903.png)



